1,2,3,3,4,5,5-Heptachlorocyclopentene

Beschreibung

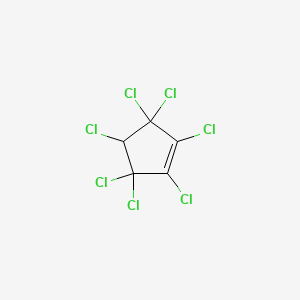

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50565-55-4 |

|---|---|

Molekularformel |

C5HCl7 |

Molekulargewicht |

309.2 g/mol |

IUPAC-Name |

1,2,3,3,4,5,5-heptachlorocyclopentene |

InChI |

InChI=1S/C5HCl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h3H |

InChI-Schlüssel |

FPRUTMMFQBQUQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Physical and Chemical Properties

The fundamental physical and chemical properties of a compound are critical for predicting its behavior in various systems. For 1,2,3,3,4,5,5-Heptachlorocyclopentene, these properties are largely dictated by its molecular structure and high degree of chlorination.

Interactive Data Table of

| Property | Value |

| Molecular Formula | C₅HCl₇ |

| Molecular Weight | 309.23 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility in Water | Predicted to be low |

| Octanol-Water Partition Coefficient (log P) | Predicted to be high |

Synthesis and Formation Processes

Precursor Compounds and Synthetic Pathways

The most probable synthetic route to 1,2,3,3,4,5,5-Heptachlorocyclopentene starts with cyclopentadiene. The exhaustive chlorination of cyclopentadiene is a known industrial process that yields Hexachlorocyclopentadiene (C₅Cl₆). wikipedia.org This process can be achieved through methods such as using alkaline hypochlorite (B82951) or thermal dechlorination at high temperatures. wikipedia.org

To obtain the heptachloro- derivative, a further reaction step is necessary. This would likely involve either the addition of chlorine across one of the double bonds of a precursor or a substitution reaction. One plausible pathway is the further chlorination of Hexachlorocyclopentadiene under specific conditions that favor the formation of the heptachloro- product. Another possibility is the dehydrochlorination of an octachlorocyclopentane intermediate. wikipedia.org

Environmental Transformation and Degradation Pathways of 1,2,3,3,4,5,5 Heptachlorocyclopentene

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis, hydrolysis, and chemical oxidation or reduction.

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For many chlorinated hydrocarbons, this is a significant degradation pathway.

While specific photolytic data for 1,2,3,3,4,5,5-Heptachlorocyclopentene is not available, studies on other chlorinated alkenes indicate that they can be degraded by UV light. nih.govnih.gov The process typically involves the absorption of UV radiation, which can lead to the cleavage of carbon-chlorine (C-Cl) bonds. This can result in a stepwise dechlorination of the molecule. The presence of a double bond in the cyclopentene (B43876) ring can influence the absorption of UV light and the subsequent photochemical reactions.

The kinetics of photolytic degradation are influenced by several factors including the intensity of UV radiation, the presence of other substances in the environment that can act as photosensitizers or quenchers, and the environmental matrix (e.g., water, soil, or air). For instance, the photodegradation rates of some chlorinated hydrocarbons have been observed to be higher in the absence of dissolved oxygen. nih.gov

Table 1: General Factors Influencing Photolytic Degradation of Chlorinated Alkenes

| Factor | Influence on Degradation Rate |

|---|---|

| UV Light Intensity | Higher intensity generally leads to a faster degradation rate. |

| Wavelength | The effectiveness of degradation depends on the absorption spectrum of the compound. |

| Dissolved Oxygen | Can act as a scavenger, potentially reducing the degradation rate for some compounds. nih.gov |

| Photosensitizers | Substances like humic acids can absorb light energy and transfer it to the chlorinated compound, enhancing degradation. |

| Environmental Matrix | Degradation rates can differ significantly between water, soil surfaces, and the atmosphere. |

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems.

There is no specific information on the hydrolytic stability of this compound. However, the reactivity of chlorinated alkenes to hydrolysis can be low under typical environmental pH and temperature conditions. The carbon-chlorine bonds in such compounds are generally stable. For some chlorinated compounds, hydrolysis can be extremely slow, with half-lives of many years. nih.gov

In cases where hydrolysis of chlorinated alkenes does occur, it often proceeds through nucleophilic substitution, where a hydroxyl group (OH-) from water replaces a chlorine atom. This can lead to the formation of chlorinated alcohols, which may be more susceptible to further degradation. The hydrolysis of acyl chlorides, which can be oxidation products of chlorinated ethylenes, proceeds progressively and can lead to the complete mineralization of organically bound chlorine to chloride ions. rsc.org

Table 2: Potential Hydrolytic Transformation of Chlorinated Alkenes

| Process | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of a chlorine atom with a hydroxyl group. | Chlorinated alcohols |

| Elimination Reactions | Removal of hydrogen and chlorine atoms, potentially leading to the formation of new double bonds. | Other chlorinated alkenes |

Chemical Oxidation and Reduction Pathways

Chemical oxidation and reduction reactions in the environment are often mediated by reactive chemical species.

Oxidation: In the environment, highly reactive species such as hydroxyl radicals (•OH) can initiate the oxidation of organic compounds. These radicals can be generated through photochemical processes. nih.gov The double bond in this compound would be a likely site for attack by oxidizing agents. This could lead to the formation of epoxides, which are often more reactive and can undergo further degradation. In situ chemical oxidation (ISCO) is a remediation technique that uses strong oxidants like permanganate (B83412) or persulfate to degrade contaminants. organic-chemistry.org

Reduction: Reductive dechlorination is a key transformation pathway for many highly chlorinated compounds, especially under anaerobic (oxygen-deficient) conditions. This process involves the replacement of a chlorine atom with a hydrogen atom. While often biologically mediated, abiotic reduction can also occur in the presence of certain minerals (e.g., iron sulfides) or zero-valent metals.

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Degradation in Environmental Systems (Soil, Water)

The biodegradation of highly chlorinated compounds is often challenging for microorganisms due to the toxicity of the parent compound and its metabolites. However, various microbial species have been shown to degrade a range of chlorinated pesticides.

While no studies were found that specifically detail the microbial degradation of this compound, research on the related compound heptachlor (B41519) has identified bacterial strains capable of its transformation. nih.gov These transformations often involve epoxidation and hydrolysis. nih.gov Similarly, white-rot fungi, such as Phanerochaete chrysosporium, have been shown to degrade heptachlor. tubitak.gov.tr

The degradation of chlorinated alkenes can occur under both aerobic and anaerobic conditions. Aerobic degradation often proceeds via the action of mono- or dioxygenase enzymes, which can initiate the breakdown of the molecule. nih.gov Anaerobic degradation typically involves reductive dechlorination, where the chlorinated compound is used as an electron acceptor.

Identification of Biodegradation Metabolites

The identification of metabolites is crucial for understanding the degradation pathway and assessing any potential risks from intermediate products.

For this compound, no specific biodegradation metabolites have been documented. However, based on the degradation of the structurally similar pesticide heptachlor, potential metabolites could arise from several key reactions:

Epoxidation: The double bond in the cyclopentene ring is a likely site for epoxidation, which would lead to the formation of a heptachlorocyclopentene (B13757023) epoxide.

Hydroxylation: The replacement of a chlorine atom with a hydroxyl group can lead to the formation of hydroxylated intermediates. For heptachlor, 1-hydroxychlordene (B150176) has been identified as a metabolite. nih.gov

Dechlorination: The removal of chlorine atoms, either reductively or hydrolytically, is a common step in the degradation of organochlorine compounds.

Table 3: Potential Biodegradation Metabolites of Heptachlorocyclopentene based on Analogous Compounds

| Metabolite Type | Formation Pathway | Example from Related Compounds |

|---|---|---|

| Epoxides | Oxidation of the double bond | Heptachlor epoxide from heptachlor nih.gov |

| Hydroxylated derivatives | Replacement of Cl with OH | 1-hydroxychlordene from heptachlor nih.gov |

| Dechlorinated products | Reductive or hydrolytic removal of Cl | Stepwise dechlorination of chlorinated ethenes researchgate.net |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of chlorinated organic compounds like this compound is a complex process mediated by various microbial enzymes. While specific studies on this particular heptachloro- derivative are limited, the enzymatic degradation of other chlorinated compounds provides a framework for understanding its likely metabolic fate. The primary enzymatic reactions involved in the breakdown of such compounds are typically dehalogenation reactions, which can be broadly categorized as hydrolytic, eliminative, reductive, and oxygenative. nih.gov

Phase I and Phase II metabolic reactions are central to the biotransformation of xenobiotics. nih.gov Phase I reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose functional groups (like -OH, -NH2, -COOH) on the parent molecule, making it more polar. nih.gov These reactions can include oxidation, reduction, and hydrolysis. nih.gov For chlorinated compounds, CYP450 enzymes can catalyze oxidative dehalogenation. The metabolism of compounds like 2,3',4',5-tetrachlorobiphenyl (B1594203) has been shown to be mediated by different isoforms of cytochrome P450, highlighting the enzyme's role in the degradation of chlorinated pollutants. nih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glutathione (B108866), to further increase water solubility and facilitate excretion. nih.gov Glutathione S-transferases (GSTs) are a key group of enzymes in this phase, catalyzing the conjugation of glutathione to electrophilic compounds. sigmaaldrich.com This process is a critical detoxification pathway for a wide range of xenobiotics. sigmaaldrich.com The activity of GSTs can be measured using substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which is suitable for a broad range of GST isozymes. sigmaaldrich.com

The following table summarizes the potential enzymatic pathways involved in the biotransformation of chlorinated cyclopentenes, based on established knowledge of chlorinated compound degradation.

| Enzyme Class | Specific Enzyme (Example) | Reaction Type | Role in Biotransformation of Chlorinated Compounds |

| Oxidoreductases | Cytochrome P450 Monooxygenases | Oxygenative Dehalogenation | Introduction of oxygen atoms, leading to the removal of chlorine and the formation of more polar metabolites. nih.govnih.gov |

| Hydrolases | Haloalkane Dehalogenase | Hydrolytic Dehalogenation | Cleavage of carbon-halogen bonds by the addition of a water molecule, replacing a halogen with a hydroxyl group. nih.gov |

| Lyases | Lindane Dehalogenase (LinA) | Dehydrochlorination (Eliminative Dehalogenation) | Removal of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond. nih.gov |

| Reductases | Reductive Dehalogenase | Reductive Dehalogenation | Replacement of a chlorine atom with a hydrogen atom, a process that is particularly important under anaerobic conditions. nih.gov |

| Transferases | Glutathione S-transferases (GSTs) | Conjugation | Catalyzes the conjugation of glutathione to the chlorinated compound, increasing its water solubility and facilitating further metabolism and excretion. sigmaaldrich.comnih.gov |

This table is an interactive representation of potential enzymatic pathways based on the degradation of related chlorinated compounds.

Persistence and Environmental Half-Lives

The persistence of a chemical in the environment is often described by its half-life, the time it takes for 50% of the initial amount to be degraded. Due to its chemical structure, characterized by a high degree of chlorination and a stable cyclic backbone, this compound is expected to be a persistent organic pollutant. Highly chlorinated compounds are generally more resistant to biodegradation. nih.gov

Direct experimental data on the environmental half-life of this compound is scarce. However, data for other chlorinated compounds can provide an indication of its likely persistence. For instance, the soil half-life of hexachlorobenzene (B1673134) has been estimated to be in the range of 969 to 2089 days. ca.gov The half-life of tetrachloroethylene (B127269) (PCE) in water is subject to rapid volatilization with estimates ranging from less than a day to several weeks, while its hydrolysis half-life is around 9 months at 25°C. epa.gov In soil, PCE can be subject to evaporation and leaching, with slow biodegradation occurring under anaerobic conditions. epa.gov

The following table presents a generalized overview of the potential environmental half-lives of chlorinated cyclic compounds in different environmental compartments, based on data from related chemicals. It is important to note that these are estimates and the actual persistence of this compound may vary depending on specific environmental conditions such as temperature, pH, microbial population, and organic matter content.

| Environmental Compartment | Estimated Half-Life Range | Factors Influencing Persistence |

| Soil | Months to Years | Microbial activity, organic matter content, temperature, moisture, and pH. ca.govnih.gov |

| Water | Weeks to Months | Volatilization, photolysis, hydrolysis, and microbial degradation. epa.gov |

| Sediment | Months to Years | Anaerobic conditions, microbial populations, and sorption to organic carbon. |

| Atmosphere | Days to Weeks | Photochemical reactions, particularly with hydroxyl radicals. epa.gov |

This interactive table provides estimated environmental half-life ranges based on the behavior of similar chlorinated compounds.

Advanced Analytical Methodologies for 1,2,3,3,4,5,5 Heptachlorocyclopentene

Sample Preparation and Extraction Techniques for Environmental and Industrial Matrices

The initial and most critical step in the analysis of 1,2,3,3,4,5,5-Heptachlorocyclopentene is its efficient extraction from the sample matrix. The choice of technique depends on the nature of the sample, whether it is an aqueous, solid, or industrial mixture. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

For aqueous samples such as municipal and industrial discharges, liquid-liquid extraction (LLE) is a well-established method. epa.gov A common approach involves extracting the water sample with an immiscible organic solvent like methylene (B1212753) chloride. epa.gov The sample is typically shaken with the solvent, allowing the nonpolar heptachlorocyclopentene (B13757023) to partition into the organic phase. epa.gov This organic layer is then collected, dried, and concentrated to a small volume before analysis. epa.gov

For solid matrices like soil or sediment, the sample is often dried and homogenized prior to extraction. helcom.fi Soxhlet extraction is a classical and exhaustive technique where a solvent is continuously refluxed through the sample, ensuring a thorough extraction of the chlorinated compound. helcom.fi

Modern techniques offer faster, more automated, and solvent-lean alternatives. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for environmental analysis. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a small volume of solvent. SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). researchgate.net The analyte adsorbs onto the fiber, which is then directly transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net The amount of analyte absorbed by the fiber can be affected by temperature and humidity. researchgate.net

The following table summarizes common extraction techniques applicable to chlorinated compounds like this compound.

Table 1: Summary of Extraction Techniques

| Technique | Principle | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent). epa.gov | Aqueous | Simple, well-established. | Requires large volumes of organic solvents, can form emulsions. epa.gov |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. helcom.fi | Solid (Soil, Sediment) | Exhaustive extraction, high efficiency. | Time-consuming, requires large solvent volumes. helcom.fi |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a liquid sample and then eluted with a solvent. researchgate.net | Aqueous, Liquid | Reduced solvent consumption, high concentration factor, potential for automation. | Sorbent selection is critical, matrix effects can occur. |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption in a GC inlet. researchgate.net | Aqueous, Gaseous | Solvent-free, simple, fast, integrates sampling and pre-concentration. researchgate.net | Fiber lifetime can be limited, matrix effects, calibration can be complex. researchgate.net |

Following extraction, a "cleanup" step may be necessary to remove co-extracted interfering compounds, such as other organic chemicals or sulfur compounds, which can interfere with chromatographic analysis. helcom.firesearchgate.net This can be achieved using techniques like adsorption chromatography with materials such as Florisil® or silica (B1680970) gel treated with silver nitrate. helcom.firesearchgate.net

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound from other components in the prepared extract before its detection and quantification.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile chlorinated hydrocarbons, including this compound. epa.govsigmaaldrich.com The compound's volatility allows it to be vaporized in a heated inlet and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. gcms.cz

Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the inner wall of the column. gcms.cz For chlorinated hydrocarbons, nonpolar or semi-polar capillary columns, such as those with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly used.

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated organics. It offers excellent sensitivity for trace analysis of chlorinated compounds, with detection limits often in the nanogram per liter (ng/L) range. researchgate.net

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer acts as a powerful detector that not only quantifies the analyte but also provides structural information, leading to highly confident identification. rsc.org This combination, known as GC/MS, is considered a confirmatory technique. epa.gov

The following table outlines typical parameters for a GC-based analysis of chlorinated hydrocarbons.

Table 2: Typical Gas Chromatography (GC) Parameters

| Parameter | Description |

|---|---|

| Injection Mode | Splitless or Pulsed Splitless for trace analysis to ensure maximum transfer of the analyte onto the column. |

| Inlet Temperature | Typically 250-280 °C to ensure rapid volatilization of the analyte. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar or semi-polar stationary phase. |

| Oven Temperature Program | A temperature ramp is used to separate compounds with different boiling points. For example, starting at 60°C, holding for 1-2 minutes, then ramping at 10-20°C/min to a final temperature of 280-300°C. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS). |

| Detector Temperature | ECD: 300-330 °C; MS Transfer Line: 280-300 °C. |

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) can be considered. However, the analysis of highly chlorinated, nonpolar compounds like this compound by conventional reversed-phase LC (RP-LC) presents significant challenges.

The primary issue is achieving adequate retention on standard RP-LC columns (e.g., C18). These compounds are highly nonpolar and have very low solubility in the polar aqueous-organic mobile phases (e.g., water-acetonitrile or water-methanol) typically used in RP-LC. This can lead to poor peak shape and rapid elution near the column's void volume, resulting in insufficient separation from other nonpolar interferences. While using highly organic mobile phases can improve solubility, it severely diminishes retention on the reversed-phase column. Normal-phase LC, using a polar stationary phase and a nonpolar mobile phase, could be an alternative, but it is often less reproducible and more complex to implement than RP-LC. Therefore, due to these limitations, GC remains the method of choice.

Spectroscopic Identification and Characterization

Following chromatographic separation, spectroscopic techniques provide the definitive identification and structural confirmation of this compound.

Mass spectrometry, particularly when coupled with GC, is an indispensable tool for the analysis of this compound. epa.govrsc.org In a typical electron ionization (EI) source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. neu.edu.tr The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). neu.edu.tr

For this compound (C₅HCl₇), the mass spectrum provides several key pieces of information:

Molecular Ion (M⁺·): The peak corresponding to the intact radical cation gives the molecular weight of the compound.

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). asdlib.org The presence of seven chlorine atoms in the molecule produces a highly characteristic and complex cluster of peaks for the molecular ion and any chlorine-containing fragments. neu.edu.trlibretexts.org The relative intensities of these isotopic peaks (M⁺·, M+2, M+4, etc.) provide a definitive signature for the number of chlorine atoms in an ion. neu.edu.tr

Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. Cleavage of C-C and C-Cl bonds will lead to the formation of smaller, stable fragment ions.

The following table illustrates the theoretical isotopic distribution for an ion containing seven chlorine atoms, which is a key identifying feature.

Table 3: Theoretical Isotope Peak Distribution for a C₅Cl₇⁺ Fragment

| Ion | Relative Mass | Expected Relative Abundance (%) |

|---|---|---|

| M | Nominal Mass | 100.0 |

| M+2 | M + 2 Da | 180.9 |

| M+4 | M + 4 Da | 163.6 |

| M+6 | M + 6 Da | 92.3 |

| M+8 | M + 8 Da | 34.8 |

| M+10 | M + 10 Da | 8.3 |

| M+12 | M + 12 Da | 1.2 |

| M+14 | M + 14 Da | 0.1 |

Note: Abundances are relative to the most intense peak in the cluster (in this case, the M+2 peak would be the most abundant, and all others would be scaled relative to it), or relative to the monoisotopic peak (M) as shown here for simplicity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguous structure elucidation of organic molecules. While not typically used for routine environmental quantification due to its lower sensitivity compared to GC/MS, it is invaluable for characterizing reference standards and confirming molecular structures.

¹H NMR (Proton NMR): The structure of this compound contains a single proton attached to a double bond. The ¹H NMR spectrum would therefore be expected to show a single signal (a singlet, as there are no adjacent protons to cause splitting). mnstate.edulibretexts.org The chemical shift of this vinylic proton would be significantly influenced by the numerous electron-withdrawing chlorine atoms, likely placing it in the downfield region of the spectrum, estimated to be in the range of 6.0-7.5 ppm. orgchemboulder.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The structure of this compound has five carbon atoms in unique chemical environments. Therefore, the proton-decoupled ¹³C NMR spectrum would be expected to display five distinct signals. The chemical shifts would be characteristic of sp² (double bond) and sp³ (single bond) carbons heavily substituted with chlorine atoms. pdx.edu The two sp² carbons of the double bond would appear in the 120-150 ppm range, while the three sp³ carbons would appear further upfield.

Analysis by both ¹H and ¹³C NMR would provide definitive confirmation of the compound's covalent structure.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Chlorine |

| Florisil® |

| Helium |

| Hydrogen |

| Methanol |

| Methylene Chloride |

| Nitrogen |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a substance. chromatographyonline.com These methods are complementary and can be used to elucidate the structural features of complex molecules like this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. chromatographyonline.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. nih.gov In contrast, Raman spectroscopy is a light-scattering technique. nih.gov When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering) due to the molecule's vibrations. nih.gov A vibration is Raman active if it causes a change in the molecule's polarizability. nih.gov

For a molecule such as this compound, the cyclopentene (B43876) ring and the numerous carbon-chlorine bonds will give rise to a complex vibrational spectrum. The analysis of these spectra can help in identifying the compound and understanding its molecular structure.

Characteristic Vibrational Modes:

C-Cl Stretching Vibrations: The carbon-chlorine stretching vibrations are a prominent feature in the IR and Raman spectra of organochlorine compounds. These typically appear in the region of 850-550 cm⁻¹. acs.org Given the presence of seven chlorine atoms in this compound, a series of strong to medium intensity bands can be expected in this region. The exact frequencies will depend on the local environment of each C-Cl bond.

C=C Stretching: The double bond within the cyclopentene ring will give rise to a characteristic C=C stretching vibration. In cyclic alkenes, this band is typically observed in the range of 1650-1610 cm⁻¹. libretexts.org This peak is often stronger in the Raman spectrum than in the IR spectrum. nih.gov

C-C Stretching: The single C-C bonds within the cyclopentene ring will have stretching vibrations that typically appear in the fingerprint region of the spectrum, between 1200 and 800 cm⁻¹.

C-H Stretching and Bending: The single C-H bond in this compound will produce a C-H stretching vibration, expected around 3100-3000 cm⁻¹ for a vinylic C-H and around 3000-2850 cm⁻¹ if it were an sp3 C-H. libretexts.orglibretexts.org Bending vibrations for this C-H group would occur at lower frequencies.

Ring Vibrations: The cyclopentene ring as a whole will exhibit various "breathing" and deformation modes, which are often complex and appear in the fingerprint region.

A hypothetical table of the principal vibrational modes for this compound is presented below, based on typical frequency ranges for the constituent functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (vinylic) | 3100 - 3000 | Medium | Medium |

| C=C Stretch | 1650 - 1610 | Medium to Weak | Strong |

| C-C Stretch | 1200 - 800 | Medium to Strong | Medium |

| C-Cl Stretch | 850 - 550 | Strong | Medium to Strong |

| C-H Bend | 1450 - 1300 | Medium | Weak |

| Ring Deformation | Below 1000 | Medium | Medium |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and structural characterization.

Method Validation and Quality Assurance in Environmental Analysis

The accurate and reliable quantification of this compound in environmental samples is crucial for assessing its environmental fate and potential impact. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mfd.org.mknih.gov Quality assurance (QA) and quality control (QC) are systems put in place to ensure that the data generated is of a known and acceptable quality. nih.govgreenpolicyplatform.orgepa.govresearchgate.netgreenpolicyplatform.orgthegreenforum.org

For the analysis of persistent organic pollutants (POPs) like this compound, gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is commonly employed. gcms.czresearchgate.netthermofisher.com

Key Method Validation Parameters:

Method validation for the analysis of this compound would typically involve the assessment of the following parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. A linear response is desirable for accurate quantification. Calibration curves are generated using a series of standards of known concentrations. mfd.org.mk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govmfd.org.mk For organochlorine pesticides in water, LODs can be in the low nanogram per liter (ng/L) range. researchgate.net For soil samples, LODs are typically in the microgram per kilogram (µg/kg) or low milligram per kilogram (mg/kg) range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies by analyzing spiked samples. Precision is the degree of agreement among a series of measurements and is usually expressed as the relative standard deviation (RSD). mfd.org.mknih.gov For environmental analysis of organochlorine pesticides, recovery rates are generally expected to be within the 70-120% range with an RSD of less than 20%. researchgate.netnih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. mfd.org.mk The use of high-resolution capillary GC columns and mass spectrometry provides high selectivity.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical performance characteristics for the analysis of chlorinated pesticides in environmental matrices, which would be representative for a validated method for this compound.

| Parameter | Typical Value/Range for Water Analysis | Typical Value/Range for Soil/Sediment Analysis |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.99 |

| LOD | 0.1 - 10 ng/L | 0.1 - 10 µg/kg |

| LOQ | 0.5 - 50 ng/L | 0.5 - 50 µg/kg |

| Accuracy (Recovery) | 70 - 120% | 70 - 120% |

| Precision (RSD) | < 20% | < 20% |

Quality Assurance and Quality Control (QA/QC) Practices:

A robust QA/QC program is essential for generating legally defensible and scientifically sound data. Key QA/QC elements include:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed with each batch of samples to check for contamination from reagents, glassware, and the analytical system. epa.gov

Spiked Samples: Matrix spikes and matrix spike duplicates are analyzed to assess the method's accuracy and precision in the specific sample matrix. researchgate.net

Laboratory Control Samples (LCS): An LCS is a sample of a clean matrix (e.g., reagent water) spiked with a known concentration of the analyte. It is used to monitor the performance of the entire analytical process.

Internal Standards: The use of internal standards, which are compounds similar to the analyte but not expected to be in the sample, can correct for variations in extraction efficiency and instrumental response.

Participation in Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs provides an external and objective assessment of a laboratory's analytical performance. helcom.fi

By implementing a comprehensive method validation and a stringent QA/QC program, analytical laboratories can ensure the generation of high-quality data for the determination of this compound in environmental samples.

Computational and Theoretical Chemistry Studies of 1,2,3,3,4,5,5 Heptachlorocyclopentene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can predict a variety of molecular properties that are crucial for understanding reactivity. For 1,2,3,3,4,5,5-Heptachlorocyclopentene, methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into its stability, reactivity, and spectroscopic characteristics. nih.gov

Detailed research findings from quantum chemical calculations on polychlorinated aromatic compounds, which are structurally related to heptachlorocyclopentene (B13757023), have shown that the substitution pattern of chlorine atoms significantly influences the molecule's stability and electronic properties. govinfo.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net

While specific quantum chemical data for this compound is not extensively available in the public domain, the following table illustrates the type of data that would be generated from such a study, using hypothetical values for illustrative purposes.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule, indicating its stability. | -3250.5 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO; a larger gap implies greater stability. | 5.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.8 Debye |

| Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound. |

These parameters are critical for predicting how this compound might interact with other molecules in the environment, including its potential for degradation through oxidation or reduction reactions.

Molecular Dynamics Simulations for Environmental Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can model its behavior in different environmental compartments, such as water or soil. researchgate.net These simulations can provide insights into how the molecule interacts with its surroundings at an atomic level, including its solvation, diffusion, and partitioning behavior.

For example, MD simulations could be used to study the interaction of this compound with water molecules to understand its solubility and the structure of its hydration shell. Similarly, simulations could model its interaction with organic matter in soil, which is crucial for predicting its mobility and bioavailability. While specific MD studies on this compound are not readily found, research on other organochlorine pesticides has demonstrated the utility of this approach in understanding their environmental fate. rsc.org

An illustrative data table from a hypothetical MD simulation of this compound in a water box is presented below.

| Simulation Parameter | Description | Illustrative Value |

| Simulation Time | The total time over which the molecular motions are simulated. | 100 ns |

| Number of Water Molecules | The number of solvent molecules included in the simulation box. | ~5000 |

| Diffusion Coefficient | A measure of the rate at which the molecule moves through the solvent. | 1.2 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) | Describes the probability of finding a water molecule at a certain distance from the solute. | Peak at 3.5 Å |

| Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound. |

Prediction of Environmental Partitioning Coefficients (e.g., KOW, KOA)

Environmental partitioning coefficients are essential for predicting the distribution of a chemical in the environment. The octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa) are particularly important. wikipedia.org Kow is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential. epa.gov Koa is crucial for understanding the partitioning between the atmosphere and various environmental surfaces.

Computational methods can be used to predict these coefficients, often with a high degree of accuracy. These methods can be based on fragment contributions, where the molecule is broken down into its constituent parts, or on more sophisticated quantum chemical calculations of solvation energies. For many organochlorine compounds, high Kow values are indicative of their tendency to partition into fatty tissues. While a definitive computationally predicted Kow for this compound is not available, related compounds show high log Kow values.

The following table provides an example of predicted partitioning coefficients for illustrative purposes.

| Coefficient | Description | Predicted Log Value |

| Log Kow | Logarithm of the octanol-water partition coefficient. | 5.8 |

| Log Koa | Logarithm of the octanol-air partition coefficient. | 8.5 |

| Log Koc | Logarithm of the soil organic carbon-water (B12546825) partition coefficient. | 5.2 |

| Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound. |

Structure-Reactivity Relationships in Polyhalogenated Cyclopentenes

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological activity. mdpi.com For a class of compounds like polyhalogenated cyclopentenes, these relationships can be used to predict the properties and behavior of untested congeners based on the known properties of others.

By examining a series of related polyhalogenated cyclopentenes, it is possible to develop models that relate structural features, such as the number and position of chlorine atoms, to reactivity. researchgate.net For instance, the degree of chlorination can affect the molecule's susceptibility to degradation, with more highly chlorinated compounds often being more resistant. Electronic parameters derived from quantum chemical calculations, such as HOMO and LUMO energies, are often used as descriptors in QSAR/SRR models. nih.gov

A hypothetical SRR for the degradation rate of polychlorinated cyclopentenes might be expressed as:

log(k_degradation) = c0 + c1(HOMO Energy) + c2(Number of Cl atoms)

Where k_degradation is the degradation rate constant, and c0, c1, and c2 are coefficients determined from a regression analysis of a set of related compounds.

Development of Predictive Models for Environmental Fate and Transport

Predictive models for environmental fate and transport integrate information on a chemical's properties with characteristics of the environment to estimate its distribution and persistence. researchgate.netmdpi.comnih.gov These models can range from simple multimedia box models to complex, spatially resolved models that consider advection, dispersion, and degradation processes in different environmental compartments like air, water, soil, and sediment. rsc.org

For this compound, such models would utilize its physicochemical properties, including the partitioning coefficients discussed earlier, as well as estimated degradation rates in various media. The output of these models can predict the likely environmental compartments where the compound will accumulate and its expected residence time in the environment. Given the likely persistence and lipophilicity of this compound, models would be crucial in assessing its potential for long-range transport and bioaccumulation.

Environmental Remediation and Management Strategies for 1,2,3,3,4,5,5 Heptachlorocyclopentene Contamination

In-Situ Remediation Technologies

In-situ remediation involves treating the contamination in its original location, without the need for excavation of the contaminated soil or groundwater. greensoilgroup.com This approach is often more cost-effective and less disruptive than ex-situ methods.

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform contaminants into less harmful substances. greensoilgroup.commdpi.com For chlorinated compounds like 1,2,3,3,4,5,5-Heptachlorocyclopentene, anaerobic bioremediation is a particularly promising approach. researchgate.net

Enhanced Anaerobic Bioremediation: This technique involves stimulating the growth and activity of indigenous microorganisms capable of degrading chlorinated solvents. regenesis.com This is often achieved by injecting electron donors, such as lactate (B86563) or vegetable oil, into the subsurface. These substances provide a source of hydrogen, which the microbes use to sequentially replace chlorine atoms on the contaminant molecules in a process called reductive dechlorination. regenesis.com The complete reductive dechlorination of chlorinated compounds can ultimately transform them into non-toxic gases like ethene and ethane. regenesis.com

Bioaugmentation: In cases where the native microbial population is insufficient or lacks the specific strains capable of degrading the contaminant, bioaugmentation may be employed. This involves introducing specialized microbial cultures, such as those containing Dehalococcoides species, which are known for their ability to dechlorinate a wide range of chlorinated hydrocarbons. researchgate.netgeosyntec.com

Electrokinetic-Enhanced Bioremediation (EK-BIO): For low-permeability formations like clay, where the delivery of amendments is challenging, EK-BIO can be an innovative solution. This technology uses a direct current electric field to facilitate the transport and distribution of electron donors and dechlorinating bacteria through the subsurface, enhancing the effectiveness of bioremediation in otherwise difficult-to-treat environments. geosyntec.com

In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) are aggressive treatment technologies that aim to destroy contaminants in place through chemical reactions.

In-Situ Chemical Oxidation (ISCO): ISCO involves injecting strong chemical oxidants into the contaminated soil or groundwater to break down organic contaminants. wikipedia.org Commonly used oxidants include permanganate (B83412) (potassium or sodium), Fenton's reagent (hydrogen peroxide and iron), and persulfate. epa.gov These oxidants generate highly reactive free radicals that can mineralize a wide range of organic compounds, including chlorinated solvents, into less harmful substances like carbon dioxide and water. crccare.comresearchgate.net The choice of oxidant depends on the specific contaminants and site conditions. For instance, permanganate is effective against chlorinated ethenes but less so against saturated hydrocarbons. wikipedia.org

In-Situ Chemical Reduction (ISCR): ISCR employs reducing agents to transform contaminants into less toxic or immobile forms. tersusenv.com Zero-valent iron (ZVI) is the most commonly used reductant for treating chlorinated hydrocarbons. clu-in.orgclu-in.org ZVI donates electrons that facilitate the abiotic degradation of chlorinated compounds. clu-in.org To enhance its reactivity and longevity, ZVI can be modified, for example, through sulfidation, which creates a more selective surface for dechlorination. tersusenv.comclu-in.org Other reductants like dithionite (B78146) and polysulfides can also be used. vito.befrtr.gov

Interactive Data Table: Comparison of In-Situ Remediation Technologies

| Technology | Mechanism | Target Contaminants | Enhancements |

| Bioremediation | Microbial degradation (reductive dechlorination) | Chlorinated solvents | Electron donor injection, bioaugmentation |

| Chemical Oxidation (ISCO) | Chemical destruction by strong oxidants | Wide range of organic compounds | Use of different oxidants (permanganate, Fenton's, persulfate) |

| Chemical Reduction (ISCR) | Chemical transformation by reducing agents | Chlorinated compounds, some metals | Use of zero-valent iron (ZVI), sulfidated ZVI |

Ex-Situ Remediation Technologies

Ex-situ remediation involves the excavation or pumping of contaminated soil or groundwater for treatment above ground. mdpi.com While generally more expensive and disruptive, ex-situ methods can offer greater control and certainty in treatment outcomes.

AOPs are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes can be applied ex-situ to treat contaminated groundwater.

Common AOPs: A variety of AOPs exist, including UV/H₂O₂, Fenton and photo-Fenton processes, ozonation, photocatalysis, and sonolysis. mdpi.comresearchgate.net These methods generate highly reactive and non-selective hydroxyl radicals that can effectively degrade a wide range of persistent organic pollutants. mdpi.com

Mechanism: The fundamental principle of AOPs is the in-situ generation of hydroxyl radicals, which are powerful oxidizing agents. mdpi.com For example, the Fenton process involves the reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals. mdpi.com Sonolysis uses high-frequency ultrasound to create cavitation bubbles, the collapse of which generates the necessary radicals. researchgate.net

Thermal treatment technologies use heat to destroy or separate contaminants from soil or other materials.

Incineration: This is a high-temperature thermal process that uses controlled combustion to destroy organic contaminants. epa.govwastersblog.com Incinerators are designed to achieve high destruction and removal efficiencies (DREs), typically exceeding 99.99% for hazardous organic constituents. epa.gov Key operating parameters that influence efficiency include temperature, residence time, and turbulence (mixing). epa.gov For chlorinated waste streams, higher temperatures (e.g., 1100°C) and longer residence times are often required. epa.gov

Thermal Desorption: This is a lower-temperature thermal process that volatilizes contaminants from the soil matrix. epa.govnih.gov The volatilized contaminants are then collected and treated, often in a secondary combustion chamber or by condensation and capture on activated carbon. epa.gov

Interactive Data Table: Research Findings on Remediation Efficiency

| Technology | Study Focus | Key Finding |

| Enhanced Anaerobic Bioremediation | Field-scale application for chlorinated solvents | Following bioaugmentation, abundances of Dehalococcoides increased by up to four orders of magnitude, leading to significant contaminant degradation. nih.gov |

| In-Situ Chemical Oxidation (ISCO) | Permanganate oxidation of chlorinated ethenes | ISCO can effectively reduce contaminant mass and concentrations in soil and groundwater. epa.gov |

| In-Situ Chemical Reduction (ISCR) | Zero-valent iron for chlorinated solvents | Sulfidation of ZVI enhances TCE dechlorination rates and extends the reactive longevity of the iron. clu-in.org |

| Advanced Oxidation Processes (AOPs) | Comparison of AOPs for pentachlorophenol | Hydrogen peroxide-based systems, particularly VUV-H₂O₂ and UVC-H₂O₂, were found to be the most efficient and cost-effective. researchgate.net |

| Thermal Incineration | Design efficiency for VOCs | Typical design efficiencies range from 98% to 99.99% and above, depending on the system and contaminant characteristics. epa.gov |

Containment and Stabilization Techniques for Contaminated Matrices

In situations where contaminant removal is not feasible or cost-effective, containment and stabilization techniques can be used to prevent the migration of contaminants and reduce their bioavailability.

Solidification/Stabilization (S/S): This process involves mixing the contaminated soil or waste with binding agents, such as cement, fly ash, or lime, to create a solid, stable mass. This physically immobilizes the contaminants within the solidified matrix, reducing their potential to leach into the environment.

Permeable Reactive Barriers (PRBs): PRBs are subsurface walls constructed with reactive materials that intercept and treat contaminated groundwater as it flows through them. vito.be For chlorinated contaminants, PRBs are often filled with zero-valent iron, which degrades the contaminants as they pass through the barrier. clu-in.orgvito.be

Capping: Capping involves placing a low-permeability cover over the contaminated area to prevent rainwater infiltration and subsequent leaching of contaminants into the groundwater. It also serves to limit direct contact and volatilization of contaminants into the air.

Remedial Management Frameworks for Contaminated Sites

The effective management of sites contaminated with this compound, a persistent and toxic organochlorine compound, necessitates a structured and scientifically-grounded remedial management framework. Such frameworks are designed to be systematic, ensuring that risks to human health and the environment are properly identified, assessed, and mitigated in a timely and cost-effective manner. These frameworks are generally applicable to a wide range of contaminants, including chlorinated hydrocarbons, and are adapted to the specific chemical properties and environmental behavior of the substance .

A comprehensive remedial management framework for this compound contamination typically follows a multi-stage process, beginning with site discovery and culminating in long-term monitoring or site closure. This process is often iterative, allowing for the refinement of strategies as more information becomes available.

The core stages of a remedial management framework are:

Site Identification and Preliminary Assessment: This initial phase involves identifying a site as potentially contaminated with this compound based on historical land use, such as the manufacturing of pesticides or flame retardants, or through initial environmental sampling. A preliminary assessment gathers existing data to develop an initial Conceptual Site Model (CSM), which outlines potential contaminant sources, pathways, and receptors.

Remedial Investigation (RI): The RI is a detailed site characterization to determine the nature and extent of the contamination. epa.govfrtr.gov For this compound, this involves extensive sampling of soil, groundwater, surface water, and potentially air to map the contaminant plume and understand its migration patterns. epa.govfrtr.gov This phase is critical for gathering the data needed for risk assessment and the evaluation of remedial alternatives.

Risk Assessment: This stage evaluates the potential risks to human health and the environment posed by the contamination. epa.gov It considers the toxicity of this compound, potential exposure pathways (e.g., ingestion of contaminated water, inhalation of vapors), and the sensitivity of receptors. epa.gov The risk assessment informs the setting of remedial action objectives.

Feasibility Study (FS): The FS develops and evaluates a range of potential remedial alternatives to address the contamination. epa.govfrtr.gov For a persistent organic pollutant like this compound, these alternatives could include thermal desorption, in-situ chemical oxidation (ISCO), bioremediation, or containment strategies like capping. nih.govnih.govwikipedia.org The evaluation of alternatives considers their effectiveness, implementability, and cost. epa.gov

Remedial Action Plan (RAP) and Remedy Selection: Based on the findings of the RI/FS, a Remedial Action Plan (RAP) is developed, which details the chosen remedial strategy. epa.govca.gov This plan outlines the specific remedial action objectives (RAOs), which are the goals for the cleanup, such as reducing contaminant concentrations in soil and groundwater to acceptable levels. epa.govepa.gov The selection of the final remedy is often made in consultation with regulatory agencies and the public. epa.gov

Remedial Design and Implementation: This phase involves the detailed engineering design of the selected remedy and its construction and operation at the contaminated site.

Long-Term Monitoring and Site Closure: After the active remedial measures are completed, a period of long-term monitoring is typically required to ensure the remedy remains effective and that the cleanup goals are maintained. Once it is demonstrated that the site no longer poses an unacceptable risk, it may be officially closed.

The following data tables provide an overview of the types of information and decision-making processes involved in a remedial management framework for a site contaminated with a chlorinated hydrocarbon like this compound.

Table 1: Key Stages in a Remedial Management Framework

| Stage | Key Objectives | Typical Activities |

| 1. Site Identification & Preliminary Assessment | Identify potential contamination and develop an initial understanding of the site. | Historical records review, site reconnaissance, limited sampling, development of a preliminary Conceptual Site Model (CSM). |

| 2. Remedial Investigation (RI) | Define the nature and extent of contamination. | Comprehensive soil and groundwater sampling and analysis, hydrogeological investigation, contaminant fate and transport modeling. epa.govfrtr.gov |

| 3. Risk Assessment | Evaluate risks to human health and the environment. | Toxicity assessment, exposure assessment, risk characterization. epa.gov |

| 4. Feasibility Study (FS) | Develop and evaluate remedial alternatives. | Identification of potential remedial technologies, screening of alternatives based on effectiveness, implementability, and cost. epa.govfrtr.gov |

| 5. Remedial Action Plan (RAP) & Remedy Selection | Select and document the chosen cleanup strategy. | Development of Remedial Action Objectives (RAOs), detailed analysis of alternatives, public comment period, regulatory approval. epa.govepa.gov |

| 6. Remedial Design & Implementation | Engineer and construct the remedy. | Detailed engineering design, procurement of contractors and equipment, construction and operation of the remedial system. |

| 7. Long-Term Monitoring & Site Closure | Ensure long-term effectiveness of the remedy. | Post-remediation sampling and analysis, performance evaluation, institutional controls, regulatory site closure. |

Table 2: Example of Remedial Technologies Evaluated in a Feasibility Study for Chlorinated Hydrocarbon Contamination

| Remedial Technology | Description | Potential Applicability for this compound | Key Considerations |

| Thermal Desorption | Heating contaminated soil to volatilize contaminants, which are then collected and treated. nih.govtpsgc-pwgsc.gc.ca | High potential effectiveness for removing organochlorine compounds from soil. | Energy intensive, requires excavation of soil (ex-situ), and off-gas treatment is necessary. nih.govtpsgc-pwgsc.gc.ca |

| In-Situ Chemical Oxidation (ISCO) | Injecting strong oxidants into the subsurface to chemically destroy contaminants. epa.govwikipedia.orgclu-in.org | Potentially effective for treating dissolved-phase contamination in groundwater and source zones. | Can be limited by oxidant delivery to the contaminant, and may have unintended secondary effects on geochemistry. serdp-estcp.mil |

| In-Situ Bioremediation | Using microorganisms to degrade contaminants in place. nih.govepa.govaskesa.com | May be a viable option, particularly anaerobic reductive dechlorination, but the highly chlorinated nature of the compound could be a limiting factor. nih.govnih.gov | Can be a slower process and its effectiveness is highly dependent on site-specific conditions. nih.gov |

| Excavation and Off-site Disposal | Physically removing contaminated soil and transporting it to a licensed disposal facility. ca.gov | A common and straightforward approach, particularly for highly contaminated "hot spots". | Can be costly, generates large volumes of waste, and may have associated transportation risks. |

| Containment (Capping) | Placing a low-permeability cover over the contaminated area to prevent exposure and migration. | A viable risk management strategy, especially when contaminant removal is not feasible. | Does not treat the contamination, and requires long-term maintenance and monitoring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.